molecular formula C8H10F3NS2 B14212511 4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole CAS No. 824391-29-9

4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B14212511
CAS No.: 824391-29-9
M. Wt: 241.3 g/mol
InChI Key: IFWYVYLFCZMXRT-UHFFFAOYSA-N
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Description

4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring substituted with a trifluorobut-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the reaction of 4-methylthiazole with 3,4,4-trifluorobut-3-en-1-yl sulfide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiazole ring .

Scientific Research Applications

4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole is unique due to its specific combination of a thiazole ring and a trifluorobut-3-en-1-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

824391-29-9

Molecular Formula

C8H10F3NS2

Molecular Weight

241.3 g/mol

IUPAC Name

4-methyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C8H10F3NS2/c1-5-4-14-8(12-5)13-3-2-6(9)7(10)11/h5H,2-4H2,1H3

InChI Key

IFWYVYLFCZMXRT-UHFFFAOYSA-N

Canonical SMILES

CC1CSC(=N1)SCCC(=C(F)F)F

Origin of Product

United States

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